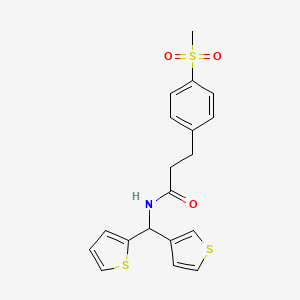

3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide

Description

3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide is a heterocyclic compound featuring a propanamide backbone substituted with a 4-(methylsulfonyl)phenyl group and a bis-thiophene methyl moiety. This structural complexity suggests applications in medicinal chemistry, particularly as a candidate for targeting enzymes or receptors requiring dual heterocyclic engagement. Its synthesis likely involves coupling reactions between activated carboxylic acid derivatives and amines, as seen in analogous propanamide syntheses .

Properties

IUPAC Name |

3-(4-methylsulfonylphenyl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S3/c1-26(22,23)16-7-4-14(5-8-16)6-9-18(21)20-19(15-10-12-24-13-15)17-3-2-11-25-17/h2-5,7-8,10-13,19H,6,9H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAACZDHXCOODW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the methylsulfonylphenyl intermediate: This can be achieved through sulfonation of a phenyl ring followed by methylation.

Coupling with thiophene derivatives: The thiophene rings are introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

Amidation: The final step involves the formation of the amide bond through a reaction between the carboxylic acid derivative of the intermediate and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential as:

- Pharmaceutical Intermediate : It may serve as a precursor for developing drugs targeting specific biological pathways.

- Enzyme Inhibition : It can bind to enzymes or receptors, modulating their activity, which is crucial in drug design.

Organic Electronics

Due to its unique electronic properties, the compound is being explored for:

- Organic Field-Effect Transistors (OFETs) : Its ability to transport charge makes it suitable for electronic applications.

- Organic Light-Emitting Diodes (OLEDs) : Potential use in display technologies due to efficient light emission characteristics.

Research indicates that this compound may exhibit various biological activities:

- Anticancer Properties : Preliminary studies suggest potential anti-proliferative effects against cancer cell lines.

- Antiviral Activity : Investigated for efficacy against viral infections, including SARS-CoV-2, by inhibiting viral proteases.

Case Study 1: Anticancer Activity

A study evaluated the anti-proliferative effects of similar thiophene derivatives on human lung carcinoma (A549) cells. Results indicated significant inhibition of cell growth, suggesting that compounds with similar structures could be effective anticancer agents .

Case Study 2: Antiviral Properties

Research highlighted the role of thiophene-fused compounds in inhibiting SARS-CoV-2 main protease. The findings suggest that modifications to the thiophene structure can enhance antiviral efficacy, positioning compounds like 3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide as potential therapeutic candidates .

Mechanism of Action

The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared to six analogous propanamide derivatives (Table 1). Key differentiating factors include substituent electronic effects, solubility, and bioactivity.

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Key Observations

In contrast, trifluoromethyl () and thiazole-sulfonamide () substituents may reduce solubility due to increased hydrophobicity.

Bioactivity Trends

- Anti-enzymatic Activity : Compound 4b (thiophene-2-yl) exhibits potent anti-LSD1 activity (IC₅₀: 0.32 µM) , suggesting that thiophene positioning (2- vs. 3-yl) may influence target binding. The target compound’s bis-thiophene motif could enhance affinity for similar epigenetic targets.

- Receptor Antagonism : The fluorophenylthio group in is critical for androgen receptor antagonism, whereas the target’s methylsulfonyl group may favor interactions with sulfhydryl-containing enzymes (e.g., kinases).

Synthetic Accessibility

- The target compound’s synthesis likely parallels methods for 4NPBTA (amide coupling under reflux ) or 4b (acid-chloride/amine condensation ). Challenges include steric hindrance from the bis-thiophene methyl group, necessitating optimized coupling reagents (e.g., HATU or EDC ).

Thermal Stability Derivatives like 4b exhibit high melting points (218–220°C) due to ionic hydrochloride salts , whereas non-ionic analogs (e.g., ) may require stabilization via crystallography (SHELXL ). The target compound’s stability remains unstudied but could benefit from sulfonyl group rigidity.

Research Findings and Implications

- Structural Insights: Computational studies (e.g., density functional theory ) could predict the target compound’s binding mode versus analogs. The methylsulfonyl group’s electron-withdrawing nature may enhance electrophilic reactivity compared to nitro or cyano substituents .

- Thiophene-containing compounds often exhibit blood-brain barrier penetration , a trait worth exploring for the target molecule.

Biological Activity

3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features two thiophene rings and a methylsulfonyl group attached to a phenyl ring, which contributes to its unique electronic properties. These characteristics may enhance its interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Methylsulfonylphenyl Intermediate : Achieved through sulfonation followed by methylation.

- Coupling with Thiophene Derivatives : Utilizes cross-coupling reactions such as Suzuki or Stille coupling.

- Amidation : The final step involves forming the amide bond between the intermediate and an amine.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, modulating their activity.

- Signal Transduction Pathways : It can alter pathways involved in cellular signaling, potentially impacting cell proliferation and survival.

Antimicrobial Activity

Thiophene derivatives, including this compound, have shown various pharmacological activities:

- Antibacterial : Exhibits activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .

- Antifungal and Antiviral Potential : Related compounds have been noted for their antifungal properties and potential antiviral effects against pathogens like SARS-CoV-2 .

Anticancer Properties

Research indicates that thiophene derivatives can possess anticancer activity:

- Compounds similar to this compound have been shown to inhibit cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies

- Anticancer Activity : A study demonstrated that related thiophene compounds exhibited significant cytotoxic effects on various cancer cell lines, leading to apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy : Another study highlighted the antibacterial effects of thiophene derivatives against resistant strains of bacteria, showing promise for treating infections caused by multidrug-resistant organisms .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-ylmethyl)propanamide | Lacks additional thiophene ring | Moderate antibacterial activity |

| 3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide | Different thiophene position | Enhanced anticancer properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?

- Methodological Answer :

- Synthetic Strategy : Begin with Suzuki-Miyaura coupling to assemble the bis-thiophene methyl group, followed by sulfonylation of the phenyl ring using methanesulfonyl chloride under acidic conditions. The propanamide backbone can be constructed via carbodiimide-mediated coupling (e.g., EDC/HOBt) between 3-(4-(methylsulfonyl)phenyl)propanoic acid and the bis-thiophene methylamine intermediate .

- Key Intermediates : Prioritize purification of the bis-thiophene methylamine intermediate using column chromatography (eluent: dichloromethane/methanol gradient) to avoid byproducts . Confirm intermediate purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. How should researchers approach crystallographic characterization, and which software tools are recommended?

- Methodological Answer :

- Crystallization : Use vapor diffusion with a 1:1 mixture of compound in DMSO and reservoir solution (e.g., PEG 4000/ammonium sulfate).

- Structural Validation : Employ SHELXL for refinement and ORTEP-3 for thermal ellipsoid visualization. Validate using R-factor convergence (<5%), Fo/Fc maps for electron density, and PLATON for symmetry checks .

Advanced Research Questions

Q. What computational methods predict binding affinity to voltage-gated sodium channels?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with homology models of sodium channels (e.g., Nav1.7) derived from PDB templates. Optimize ligand geometry via DFT (B3LYP/6-31G* basis set) to account for electron density effects .

- Free Energy Calculations : Apply MM-GBSA to estimate binding free energies, focusing on sulfonyl-phenyl interactions with channel residues .

Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?

- Methodological Answer :

- Metabolic Stability Assays : Perform liver microsome incubations (human/rat) with LC-MS/MS quantification. Identify metabolites via high-resolution MS (Q-TOF).

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. Adjust dosing regimens based on hepatic extraction ratios .

Q. What strategies investigate SAR of thiophene substituents for CB2 receptor modulation?

- Methodological Answer :

- Analog Synthesis : Replace thiophene moieties with furan or pyrrole groups. Introduce methyl/fluoro substituents to probe steric and electronic effects.

- Biological Assays : Use competitive radioligand binding (³H-CP55,940) on CB2-transfected HEK293 cells. Pair with β-arrestin recruitment assays (BRET) to assess functional selectivity .

Notes on Contradictions and Validation

- Synthetic Routes : highlights sulfonyl group stability under acidic conditions, but notes potential hydrolysis risks for related propanamides. Always verify reaction pH (<7) to prevent degradation.

- Crystallography : While SHELXL is standard ( ), newer tools like Phenix may offer faster convergence but require cross-validation with SHELX output .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.